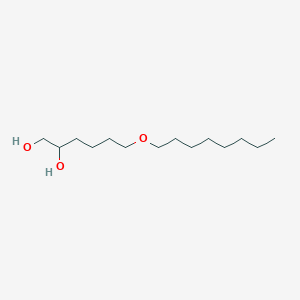![molecular formula C12H36N2SeSi4 B14279804 [[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane CAS No. 128644-33-7](/img/structure/B14279804.png)
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane is a complex organosilicon compound. This compound is characterized by the presence of multiple trimethylsilyl groups, which are known for their chemical inertness and large molecular volume. These properties make the compound useful in various applications, particularly in organic synthesis and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane typically involves the reaction of trimethylsilyl chloride with ammonia or other nitrogen-containing compounds. The general reaction can be represented as: [ 2 (CH_3)_3SiCl + NH_3 \rightarrow [(CH_3)_3Si]_2NH + 2 NH_4Cl ] This method can be modified to include other reagents and conditions to achieve the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents but under controlled conditions to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The trimethylsilyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substituting agents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanol derivatives, while substitution reactions can produce a variety of organosilicon compounds.
Aplicaciones Científicas De Investigación
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organosilicon compounds.
Biology: Employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Investigated for potential use in drug delivery systems due to its unique structural properties.
Industry: Utilized in the production of advanced materials, including coatings and thin films.
Mecanismo De Acción
The mechanism by which [[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane exerts its effects involves interactions with various molecular targets. The trimethylsilyl groups can protect reactive sites on molecules, allowing for controlled reactions. The compound’s large molecular volume and chemical inertness also play a role in its reactivity and stability.
Comparación Con Compuestos Similares
Similar Compounds
Bis(trimethylsilyl)amine: Another organosilicon compound with similar properties but different applications.
Hexamethyldisilazane: Used in similar contexts but has distinct reactivity due to its structure.
Trimethylsilyl chloride: A precursor in the synthesis of various organosilicon compounds.
Uniqueness
[[[Bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane is unique due to its combination of trimethylsilyl groups and the presence of a selenium atom, which imparts distinct chemical properties and reactivity compared to other similar compounds.
Propiedades
Número CAS |
128644-33-7 |
|---|---|
Fórmula molecular |
C12H36N2SeSi4 |
Peso molecular |
399.74 g/mol |
Nombre IUPAC |
[[[bis(trimethylsilyl)amino]selanyl-trimethylsilylamino]-dimethylsilyl]methane |
InChI |
InChI=1S/C12H36N2SeSi4/c1-16(2,3)13(17(4,5)6)15-14(18(7,8)9)19(10,11)12/h1-12H3 |
Clave InChI |
NYQIFWKZSXFUQP-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(C)N([Si](C)(C)C)[Se]N([Si](C)(C)C)[Si](C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


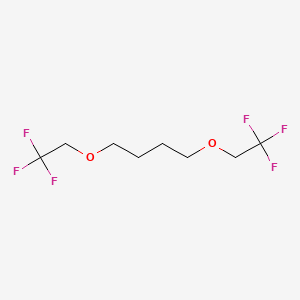

![N~1~,N~3~-Dimethyl-N~1~,N~3~-bis[(pyridin-2-yl)methyl]propane-1,3-diamine](/img/structure/B14279730.png)

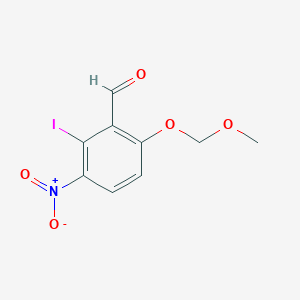
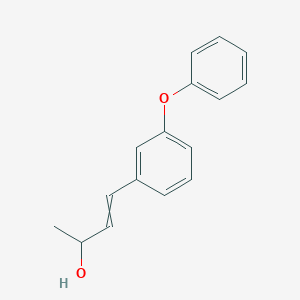

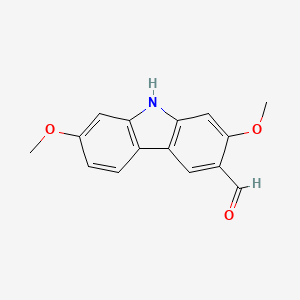
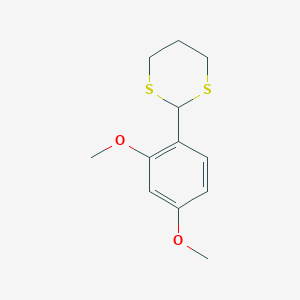
![11-{[11-(4-Methylbenzene-1-sulfinyl)undecyl]sulfanyl}undecanoic acid](/img/structure/B14279770.png)


